![molecular formula C16H26ClNO3 B1397640 2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220038-22-1](/img/structure/B1397640.png)
2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
Scientific Research Applications
Biopharma Production
“2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride” finds its application in the biopharmaceutical industry as an intermediate in the synthesis of more complex molecules. Its stability and reactivity are crucial for developing new pharmaceuticals and therapeutic agents .
Neuroscience Research
In neuroscience, this compound may be used in the study of neurotransmitter systems, particularly as a precursor or modulator of compounds that interact with the central nervous system. It could play a role in synthesizing molecules that mimic or inhibit neurotransmitter activity, aiding in the understanding of neural pathways and disorders .
Pharmacology
Pharmacologically, the compound could be involved in drug design and development, especially in the creation of new psychotropic medications. Its chemical structure allows for modifications that can lead to the discovery of novel drugs with specific actions on the nervous system .
Materials Science
Materials science research could employ this compound in the development of new materials with specific optical or electrical properties. Its molecular structure may be incorporated into polymers or coatings to enhance their performance or to impart new functionalities .
Safety and Controlled Environment Solutions
This compound’s properties are also significant in safety and controlled environment solutions. It can be used in the development of new safety materials or in the study of hazardous material interactions, contributing to safer laboratory and industrial environments .
Mechanism of Action
The mechanism of action for DMPEP is not specified in the search results. Given its classification as a piperidine derivative, it may share similar mechanisms of action with other compounds in this class.
properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-18-15-9-13(10-16(11-15)19-2)12-20-8-6-14-5-3-4-7-17-14;/h9-11,14,17H,3-8,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBSXVHPKUVAIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCCC2CCCCN2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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